4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione
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Overview
Description
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound that belongs to the class of pyrrolo[3,4-d]pyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group and a hydroxypropyl group attached to a pyrrolo[3,4-d]pyrimidine core
Preparation Methods
The synthesis of 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolo[3,4-d]pyrimidine core.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a substitution reaction, often using a fluorinated benzene derivative and a suitable catalyst.
Attachment of the Hydroxypropyl Group: The hydroxypropyl group is added via an alkylation reaction, using a hydroxypropyl halide and a base.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors or photovoltaic cells.
Biological Studies: It is used in studies exploring its effects on cellular processes and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to 4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione include other pyrrolo[3,4-d]pyrimidine derivatives, such as:
- 5-(4-fluorophenyl)-4-(2-methoxyphenoxy)thieno[2,3-d]pyrimidine
- 5-(4-chlorophenyl)-4-(2-naphthyloxy)thieno[2,3-d]pyrimidine
Properties
IUPAC Name |
4-(3-fluorophenyl)-6-(2-hydroxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FN3O3/c1-8(20)6-19-7-11-12(14(19)21)13(18-15(22)17-11)9-3-2-4-10(16)5-9/h2-5,8,13,20H,6-7H2,1H3,(H2,17,18,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCLSWHCROQWDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=CC=C3)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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